molecular formula C9H13Cl2NO B13640122 (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride

Katalognummer: B13640122
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: WTVNQCNTUWHJTF-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, making it a valuable intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of (S)-2-amino-1-propanol with 4-chlorophenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is subsequently converted to its hydrochloride salt form using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted amines starting from prochiral ketones . This method ensures high enantioselectivity and efficiency, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C9H13Cl2NO

Molekulargewicht

222.11 g/mol

IUPAC-Name

(2S)-2-(4-chlorophenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1

InChI-Schlüssel

WTVNQCNTUWHJTF-FJXQXJEOSA-N

Isomerische SMILES

C[C@@H](CN)OC1=CC=C(C=C1)Cl.Cl

Kanonische SMILES

CC(CN)OC1=CC=C(C=C1)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.